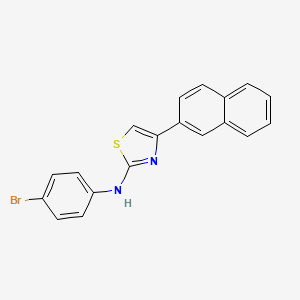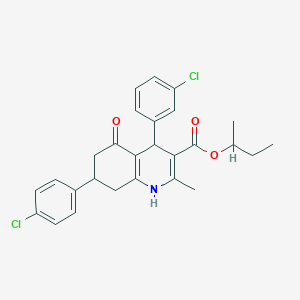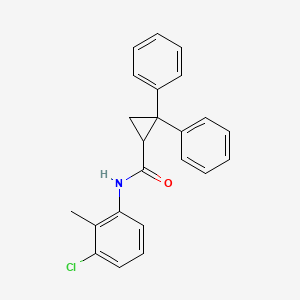![molecular formula C15H12BrClN2OS B5116108 3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5116108.png)
3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as CPTH2 and has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective effects. In
Mécanisme D'action
The mechanism of action for 3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide involves the inhibition of HDAC8. HDAC8 is an enzyme that plays a critical role in the regulation of gene expression and is overexpressed in various cancer types. Inhibition of HDAC8 by CPTH2 results in the accumulation of acetylated histones, which leads to the activation of tumor suppressor genes and the inhibition of oncogenic pathways. This mechanism of action has been shown to be effective in the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to exhibit anti-cancer effects by inhibiting the activity of HDAC8, resulting in the activation of tumor suppressor genes and the inhibition of oncogenic pathways. In addition to its anti-cancer effects, CPTH2 has also been shown to exhibit anti-inflammatory and neuroprotective effects. These effects are thought to be mediated by the inhibition of HDAC8 and the resulting changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has several advantages for lab experiments. This compound is relatively easy to synthesize and has been optimized to yield high purity and yield. In addition, CPTH2 has been extensively studied and has been shown to exhibit potent anti-cancer, anti-inflammatory, and neuroprotective effects. However, there are also limitations to the use of this compound in lab experiments. CPTH2 has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments. In addition, the mechanism of action for this compound is complex and may require further investigation.
Orientations Futures
There are several future directions for the study of 3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide. One potential direction is the investigation of the use of this compound in combination with other anti-cancer agents. CPTH2 has been shown to exhibit potent anti-cancer effects, and the combination with other agents may result in synergistic effects. Another potential direction is the investigation of the use of CPTH2 in the treatment of neurodegenerative diseases. This compound has been shown to exhibit neuroprotective effects, and further investigation may lead to the development of new therapies for these diseases. Finally, the mechanism of action for this compound is complex and may require further investigation to fully understand its potential therapeutic properties.
Méthodes De Synthèse
The synthesis method for 3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide involves the reaction between 4-chlorophenyl isothiocyanate and 2-aminophenol in the presence of a base. This reaction results in the formation of the intermediate 4-(4-chlorophenyl)-1,3-thiazol-2-amine, which is then reacted with hydrobromic acid to yield the final product. The synthesis method for this compound has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
3-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}phenol hydrobromide has been extensively studied for its potential therapeutic properties. This compound has been shown to exhibit anti-cancer effects in various cancer cell lines, including breast, lung, and colon cancer cells. CPTH2 has been found to inhibit the activity of the enzyme histone deacetylase 8 (HDAC8), which plays a critical role in cancer cell growth and survival. In addition to its anti-cancer effects, CPTH2 has also been shown to exhibit anti-inflammatory and neuroprotective effects.
Propriétés
IUPAC Name |
3-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]phenol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS.BrH/c16-11-6-4-10(5-7-11)14-9-20-15(18-14)17-12-2-1-3-13(19)8-12;/h1-9,19H,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLMHDJCBNVUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3'-{sulfonylbis[(2-chloro-4,1-phenylene)oxy]}bis[1-(dimethylamino)-2-propanol]](/img/structure/B5116029.png)
![methyl 2-[2-cyano-2-(4-nitrophenyl)vinyl]benzoate](/img/structure/B5116036.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5116037.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5116040.png)



![N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5116075.png)
![2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5116083.png)

![2-chloro-N-(3-{[(3-methoxyphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5116098.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5116104.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5116122.png)
